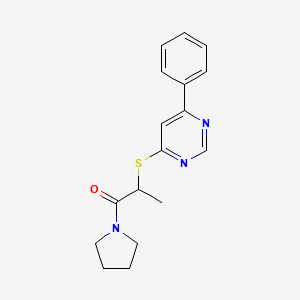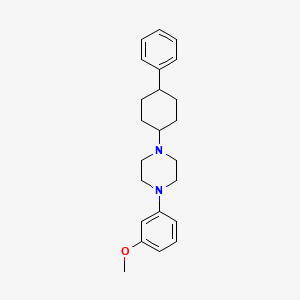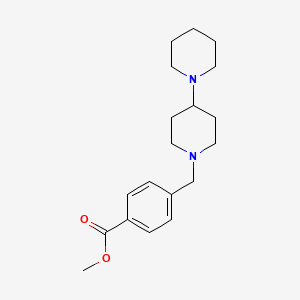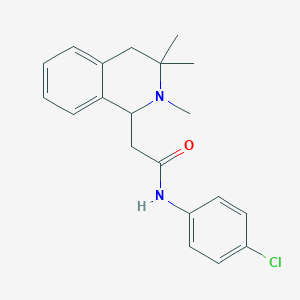![molecular formula C10H9ClN4O4 B4907765 6-Methyl-3,7,8-triaza-1-azoniatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene;perchlorate](/img/structure/B4907765.png)
6-Methyl-3,7,8-triaza-1-azoniatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene;perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3,7,8-triaza-1-azoniatricyclo[74002,7]trideca-1,3,5,8,10,12-hexaene;perchlorate is a complex organic compound with a unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3,7,8-triaza-1-azoniatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene;perchlorate typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the methyl and azonia groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-3,7,8-triaza-1-azoniatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially changing its reactivity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state derivatives.
Aplicaciones Científicas De Investigación
6-Methyl-3,7,8-triaza-1-azoniatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene;perchlorate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a model compound for studying tricyclic structures.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3,7,8-triaza-1-azoniatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene;perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets. Pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane
- 1-(Mesitylmethyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1(3,7)]decane chloride
Uniqueness
6-Methyl-3,7,8-triaza-1-azoniatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene;perchlorate is unique due to its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
6-methyl-3,7,8-triaza-1-azoniatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N4.ClHO4/c1-8-5-6-11-10-13-7-3-2-4-9(13)12-14(8)10;2-1(3,4)5/h2-7H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHSETDIQNZHSC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NC2=[N+]3C=CC=CC3=NN12.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Naphthalen-1-yl-3-[2-[2-[2-(naphthalen-1-ylcarbamoylamino)phenyl]ethynyl]phenyl]urea](/img/structure/B4907689.png)
![(5E)-5-({[2-(CYCLOHEX-1-EN-1-YL)ETHYL]AMINO}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4907692.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-fluorobenzamide](/img/structure/B4907704.png)
![2-[(4-benzyl-1-piperidinyl)methyl]-6-methoxyphenol](/img/structure/B4907713.png)

![N-{3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B4907718.png)
![N-(2-ETHOXYPHENYL)-N'-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE](/img/structure/B4907719.png)
![N-[2-(1,3-benzothiazol-2-yl)-4,6-dichlorophenyl]-5-bromo-2-furamide](/img/structure/B4907721.png)

![3-(4-fluorophenyl)-5-[5-nitro-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4907744.png)

![2-chloro-N-{[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B4907781.png)
